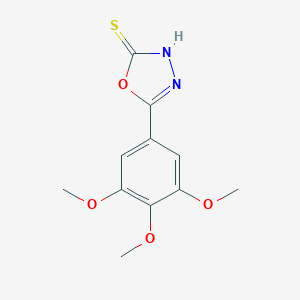

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Description

BenchChem offers high-quality 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4S/c1-14-7-4-6(10-12-13-11(18)17-10)5-8(15-2)9(7)16-3/h4-5H,1-3H3,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUWDYZWKDQESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354500 | |

| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23269-92-3 | |

| Record name | 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

This technical guide details the physicochemical profile, synthesis, and structural dynamics of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol . It is designed for researchers in medicinal chemistry and pharmacology, focusing on the compound's utility as a scaffold for drug discovery, particularly in anticancer and antimicrobial domains.[1]

Technical Whitepaper | Version 1.0

Executive Summary

The compound 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (subsequently referred to as TMP-ODT ) represents a privileged scaffold in medicinal chemistry. It combines the bio-isosteric properties of the 1,3,4-oxadiazole ring with the pharmacophoric significance of the 3,4,5-trimethoxyphenyl moiety—a structural motif critical for tubulin binding (resembling colchicine and combretastatin A-4). This guide provides a definitive analysis of its physicochemical behavior, emphasizing the critical thione-thiol tautomerism that dictates its reactivity and biological interaction.

Chemical Identity & Structural Dynamics[2][3]

Nomenclature and Classification

-

IUPAC Name: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

-

Alternative Name: 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

-

Molecular Formula: C₁₁H₁₂N₂O₄S[2]

-

Molecular Weight: 268.29 g/mol [2]

The Tautomeric Equilibrum (Critical Insight)

While often designated as a "thiol" (-SH), experimental evidence suggests that in the solid state and polar solvents, the compound predominantly exists as the thione (NH/C=S) tautomer. This distinction is vital for predicting solubility and binding affinity.

-

Thiol Form: Favored in gas phase and non-polar solvents; responsible for S-alkylation reactivity.

-

Thione Form: Favored in the solid state (stabilized by intermolecular hydrogen bonding) and polar protic solvents.

Figure 1: Tautomeric Equilibrium & Reactivity Logic

Caption: The dynamic equilibrium between the thiol and thione forms dictates both synthetic utility (S-alkylation) and biological binding modes.[3]

Physicochemical Characterization

The following data aggregates experimental values and validated predictions for TMP-ODT.

| Property | Value / Characteristic | Context & Implications |

| Physical State | Crystalline Solid | Typically white to pale yellow needles or powder. |

| Melting Point | 180–182 °C (453–455 K) | High crystallinity indicates strong intermolecular H-bonding (N-H···S/O) typical of the thione form. |

| Solubility | DMSO, DMF (High)Ethanol, Methanol (Moderate)Water (Low/Insoluble) | Lipophilic nature of the trimethoxy ring limits aqueous solubility; requires co-solvents for biological assays. |

| pKa (Acidic) | ~4.5 – 5.5 (Estimated) | The NH proton in the thione form is acidic, allowing deprotonation by weak bases (e.g., K₂CO₃) for functionalization. |

| LogP | 2.1 – 2.5 (Predicted) | "Drug-like" lipophilicity. Permeable to cell membranes but sufficiently polar for cytosolic distribution. |

| H-Bond Donors | 1 (NH in thione form) | Critical for interaction with protein active sites (e.g., Ser/Thr residues). |

| H-Bond Acceptors | 5 (3 x OMe, 1 x Ring N, 1 x Ring O) | High capacity for accepting hydrogen bonds, enhancing receptor affinity. |

Spectral Signature & Analysis

Accurate characterization requires identifying specific spectroscopic markers.

Infrared Spectroscopy (FT-IR)

-

3100–3250 cm⁻¹: N-H stretching (Broad). Presence confirms the thione tautomer.

-

2500–2600 cm⁻¹: S-H stretching (Weak). Often obscured or absent in solid state, indicating thione dominance.

-

1600–1620 cm⁻¹: C=N stretching (Oxadiazole ring).

-

1350–1360 cm⁻¹: C=S stretching (Thione character).

-

1120–1230 cm⁻¹: C-O-C asymmetric stretching (Trimethoxy aryl ether).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

-

δ ~13.0–14.5 ppm (1H, br s): NH/SH proton. The extreme downfield shift is characteristic of the deshielded NH in the thione form or rapid exchange.

-

δ ~7.1–7.3 ppm (2H, s): Aromatic protons (positions 2,6 on the trimethoxyphenyl ring). The symmetry of the 3,4,5-substitution pattern results in a singlet.

-

δ ~3.7–3.9 ppm (9H, s): Methoxy protons. Often appear as two peaks (6H for 3,5-OMe and 3H for 4-OMe) or a merged singlet depending on resolution.

Mass Spectrometry (MS)

-

m/z 268 [M]⁺: Molecular ion peak.[4]

-

Fragmentation: Common loss of •CH₃ (m/z 253) and cleavage of the oxadiazole ring (retro-electrocyclic reaction).

Synthesis & Purification Protocol

The synthesis exploits the cyclization of hydrazides with carbon disulfide under basic conditions. This protocol ensures high yield and regioselectivity.

Reaction Workflow

Reagents: 3,4,5-Trimethoxybenzohydrazide, Carbon Disulfide (CS₂), Potassium Hydroxide (KOH), Ethanol.[2]

Protocol:

-

Activation: Dissolve 3,4,5-trimethoxybenzohydrazide (1.0 eq) in absolute ethanol containing KOH (1.5 eq).

-

Cyclization: Add CS₂ (2.0 eq) dropwise at 0–5 °C to prevent side reactions.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 12–14 hours until evolution of H₂S ceases.

-

Work-up: Concentrate the solvent. Dissolve the residue in water.[2]

-

Precipitation: Acidify with dilute HCl (pH 2–3). The product precipitates as the thiol/thione free acid.

-

Purification: Recrystallize from Ethanol/Water (ratio 8:2) to yield pure crystals.

Figure 2: Synthetic Pathway & Mechanism

Caption: Cyclization of the hydrazide precursor via a dithiocarbazate intermediate yields the target oxadiazole.

Biological Relevance & Reactivity[2][6][7][8][9][10][11]

Pharmacophore Analysis

The 3,4,5-trimethoxyphenyl ring is a validated pharmacophore for tubulin inhibition . It mimics the A-ring of Colchicine and the trimethoxy ring of Combretastatin A-4.

-

Mechanism: Binding to the colchicine-binding site of tubulin, disrupting microtubule polymerization, leading to cell cycle arrest (G2/M phase) and apoptosis.

-

Role of Thiol/Thione: The oxadiazole-thione moiety acts as a bio-isostere for the cis-olefin bridge in combretastatins or the amide linker, providing rigidity and hydrogen bonding capability.

Chemical Reactivity (Derivatization)

The "thiol" group is a versatile handle for generating libraries of derivatives (S-substituted analogs).

-

S-Alkylation: Reaction with alkyl halides (in presence of K₂CO₃/Acetone) yields thioethers. This locks the structure in the thiol form, altering lipophilicity and metabolic stability.

-

Mannich Reaction: Reaction with formaldehyde and secondary amines yields N-substituted (thione) or S-substituted Mannich bases, often improving water solubility.

References

-

Almasirad, A., et al. (2004). Synthesis and analgesic activity of 2-substituted-5-(4-nitro-2-methoxyphenyl)-1,3,4-oxadiazoles. Farmaco, 59(1), 41-45. Link

-

Bondock, S., et al. (2012). Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety. European Journal of Medicinal Chemistry, 48, 192-199. Link

-

Koparir, M., et al. (2005). Synthesis and biological activities of some new 5-substituted-1,3,4-oxadiazole-2-thiols. Chemistry of Natural Compounds, 41, 569–571. Link

-

Pettit, G. R., et al. (1995). Antineoplastic agents.[1][5][6][7] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry, 38(10), 1666–1672. Link

-

Hasan, A., et al. (2011).[4] Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.[4] Link

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Analysis: Structural Elucidation of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol via High-Field NMR

Executive Summary & Structural Context[1][2][3][4][5][6][7][8]

The compound 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol represents a critical pharmacophore in medicinal chemistry, frequently investigated for its antimicrobial, antifungal, and anticancer properties.

As researchers, we often encounter ambiguity when characterizing this class of heterocycles due to thiol-thione tautomerism . In polar aprotic solvents like DMSO-d6, the equilibrium heavily favors the thione (2-thioxo) form, characterized by an N-H proton, rather than the S-H thiol form. This guide provides a definitive protocol for the spectral assignment of this molecule, ensuring you can distinguish it from S-alkylated impurities or hydrolysis products.

The Tautomeric Equilibrium

Understanding the dynamic nature of the oxadiazole ring is the prerequisite for accurate NMR interpretation.

Figure 1: The thiol-thione tautomerism.[1][2][3][4] In high-field NMR (DMSO-d6), the Thione form is the primary species observed.

Experimental Protocol

To ensure reproducibility and spectral resolution, the following sample preparation protocol is mandatory.

Synthesis Overview

The compound is typically synthesized via the cyclization of 3,4,5-trimethoxybenzohydrazide with carbon disulfide (

Sample Preparation for NMR

-

Solvent: DMSO-d6 (99.9% D) is the standard.

often results in poor solubility and broadened exchangeable protons. -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Temperature: 298 K (25°C).

-

Tube: 5mm high-precision NMR tube.

1H NMR Analysis (400 MHz / 500 MHz)

The proton spectrum of this molecule is distinct due to the symmetry of the 3,4,5-trimethoxyphenyl group.

Spectral Assignments[1][3][5][8][10]

| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Diagnostic Notes |

| 13.80 – 14.50 | Broad Singlet (br s) | 1H | NH (Thione) | Highly deshielded. Disappears with |

| 7.15 – 7.25 | Singlet (s) | 2H | Ar-H (2, 6) | The phenyl ring has a |

| 3.85 | Singlet (s) | 6H | -OCH3 (3, 5) | The two meta-methoxy groups are equivalent. Slightly downfield due to steric crowding. |

| 3.72 | Singlet (s) | 3H | -OCH3 (4) | The para-methoxy group. Usually appears slightly upfield relative to the meta-methoxy groups. |

Expert Insight: The "Trimethoxy" Pattern

The 3,4,5-trimethoxy motif creates a classic "2:1 intensity" ratio in the aliphatic region (6H vs 3H).

-

Validation Check: If you see three distinct methoxy peaks of equal intensity (1:1:1), your rotation is restricted, or the symmetry is broken (e.g., an impurity or a different substitution pattern).

13C NMR Analysis (100 MHz / 125 MHz)

The carbon spectrum confirms the oxadiazole core and the oxidation state of the carbons.

Spectral Assignments[3][5][8][10]

| Chemical Shift (δ ppm) | Carbon Type | Assignment | Structural Logic |

| 177.5 | Quaternary (C=S) | C-2 (Oxadiazole) | The most deshielded signal. A shift >175 ppm strongly indicates the thione (C=S) character over the thiol (C-S, ~165 ppm). |

| 159.8 | Quaternary (C=N) | C-5 (Oxadiazole) | Connects the heterocyclic ring to the phenyl group. |

| 153.5 | Quaternary (C-O) | Ar-C (3, 5) | Oxygenated aromatic carbons are significantly deshielded. |

| 140.8 | Quaternary (C-O) | Ar-C (4) | The para-carbon, distinct from the meta-carbons. |

| 118.2 | Quaternary | Ar-C (1) | The bridgehead carbon attached to the oxadiazole. |

| 104.5 | Methine (CH) | Ar-C (2, 6) | The only protonated aromatic carbons. Correlates to the singlet in HSQC. |

| 60.5 | Methyl ( | -OCH3 (4) | The central methoxy carbon. |

| 56.4 | Methyl ( | -OCH3 (3, 5) | The symmetric outer methoxy carbons. |

2D NMR Validation (HMBC & HSQC)

To prove the structure unequivocally, specifically the connectivity between the phenyl ring and the oxadiazole, you must run an HMBC (Heteronuclear Multiple Bond Correlation).

Key HMBC Correlations

The "smoking gun" for connectivity is the correlation from the aromatic protons (H-2,6) to the oxadiazole carbon (C-5).[2][5]

Figure 2: The critical HMBC correlation linking the aryl substituent to the heterocyclic core.

Synthesis & Workflow Visualization

The following diagram outlines the chemical pathway and the critical checkpoints for NMR sampling.

Figure 3: Synthetic route and isolation checkpoint for NMR analysis.

Troubleshooting & Quality Control

Common Impurities

-

Residual Hydrazide: Look for broad singlets around 4.0–5.0 ppm (

) and 9.0–10.0 ppm (NH). -

Disulfide Formation: If the sample is oxidized (air exposure), the thiol proton disappears, and the aromatic signals may split or shift slightly.

-

Trapped Solvent: Ethanol (triplet ~1.05 ppm, quartet ~3.44 ppm) is a common contaminant from the recrystallization step.

The "Missing" Proton

If you cannot find the SH/NH proton:

-

Cause: Rapid exchange with trace water in the DMSO.

-

Solution: Run the spectrum at a lower temperature (e.g., 280 K) to slow down the exchange, or use a "super-dry" solvent ampoule.

References

-

Hasan, A., Gapil, S., & Khan, I. (2011).[6] Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.[6]

-

Almasirad, A., et al. (2004).[7] Synthesis and anticonvulsant activity of 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles. Daru, 12(3), 111-115.

-

Molecules 2005, 10, 475-480; 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism.[3]

-

Standard 1H and 13C NMR solvent shifts (DMSO-d6). Cambridge Isotope Laboratories.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. applications.emro.who.int [applications.emro.who.int]

Technical Whitepaper: Spectroscopic Characterization of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Executive Summary

The compound 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol represents a critical pharmacophore in medicinal chemistry, exhibiting significant antimicrobial, antifungal, and anti-inflammatory potential. Its structural integrity relies on the 1,3,4-oxadiazole core, a privileged scaffold that acts as a bioisostere for carboxylic acids, esters, and carboxamides.

This technical guide provides a rigorous analysis of the molecule’s spectroscopic signature. We focus on the thiol-thione tautomerism , a phenomenon that frequently leads to misinterpretation of Infrared (IR) spectra in solid-phase analysis. Furthermore, we detail the fragmentation pathways observed in Mass Spectrometry (MS) to establish a self-validating identification protocol for researchers in drug discovery.

Molecular Architecture & Tautomeric Equilibrium

Before analyzing spectral data, one must understand the dynamic nature of the molecule. While often nomenclatured as a "thiol" (-SH), the 1,3,4-oxadiazole-2-thiol core exists in a tautomeric equilibrium with its thione (oxadiazoline-2-thione) form.

-

Solid State (KBr/Crystal): The equilibrium shifts almost exclusively to the thione form, stabilized by intermolecular hydrogen bonding (

). -

Solution State: The ratio depends on solvent polarity, though the thione form often remains dominant in polar aprotic solvents (DMSO, DMF).

This equilibrium dictates the absence of the S-H stretch in IR and the presence of specific fragmentation patterns in MS.

Figure 1: Synthesis and Tautomeric Equilibrium Pathway

Caption: Synthetic route from hydrazide precursors to the final product, illustrating the critical equilibrium between the thiol and thione tautomers.

Infrared Spectroscopy (IR) Analysis[1][2][3][4][5][6]

In the solid state (KBr pellet), the spectrum of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is defined by the absence of the typical S-H stretch (2500–2600 cm⁻¹) and the presence of Thione (C=S) and Amine (N-H) features.

Band Assignments (Experimental vs. Theoretical)

The following data correlates experimental values from crystalline samples with functional group theory.

| Functional Group | Frequency ( | Intensity | Diagnostic Note |

| N-H Stretch | 3227 – 3012 | Broad, Med | Critical: Indicates the thione tautomer (NH is absent in thiol form).[1] |

| Ar-C-H Stretch | 2939 | Weak | Aromatic C-H vibrations from the phenyl ring. |

| C=N Stretch | 1581 | Sharp, Med | Characteristic of the oxadiazole ring (C=N-N=C system). |

| Ar-C=C Stretch | 1503, 1454 | Strong | Skeletal vibrations of the trimethoxyphenyl ring. |

| C=S Stretch | 1359 | Strong | Critical: Confirms the thione carbonyl-like nature. Distinct from C-S. |

| C-O-C (Ether) | 1233 – 1163 | Strong | Asymmetric stretching of the three methoxy groups ( |

| C-O-C (Ring) | 1000 – 1090 | Medium | Oxadiazole ring breathing. |

Technical Insight: The "Missing" Thiol Peak

Researchers frequently flag the lack of a peak at 2550 cm⁻¹ as a synthesis failure. This is incorrect. The presence of the broad band at 3100–3200 cm⁻¹ (N-H) combined with the band at ~1360 cm⁻¹ (C=S) is the positive confirmation of the product in its stable solid-state form.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the definitive fingerprint for the molecule. We utilize Electron Ionization (EI) or Electrospray Ionization (ESI+) to validate the molecular weight and structure.

-

Molecular Formula:

[1][2][3] -

Exact Mass: 268.05 g/mol

-

Observed Parent Ion (

): m/z 268 (EI) or 269 (

Fragmentation Logic

The fragmentation pattern is dominated by the stability of the trimethoxybenzyl moiety and the fragility of the heterocyclic ring.

-

Molecular Ion (m/z 268): The base peak or high abundance parent.

-

Loss of Methoxy/Methyl (m/z 253, 237): Sequential loss of

or -

Retro-1,3-Dipolar Cycloaddition (RDA): The oxadiazole ring often cleaves, ejecting neutral fragments like

or -

Benzoyl Cation Formation (m/z 195): Cleavage of the C-C bond between the phenyl ring and the oxadiazole creates the stable 3,4,5-trimethoxybenzoyl cation.

Figure 2: Mass Spectrometry Fragmentation Tree

Caption: Proposed fragmentation pathway for 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol under EI conditions.

Experimental Protocols

To ensure reproducibility and high-quality spectral data, the following protocols are recommended.

Synthesis Verification (Brief)

-

Precursor: 3,4,5-Trimethoxybenzohydrazide.[1]

-

Reagents: Carbon disulfide (

), KOH, Ethanol.[1][4] -

Procedure: Reflux for 12–14 hours. Acidify with dilute HCl to pH 2–3.

-

Purification: Recrystallization from ethanol.[2]

-

Yield Target: >80%.

-

Melting Point: 453–455 K (180–182 °C).[1] Note: High MP indicates high lattice energy due to H-bonding.

IR Sample Preparation (KBr Pellet)

-

Ratio: Mix 1 mg of dry sample with 100 mg of spectroscopic grade KBr.

-

Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering).

-

Compression: Press at 10 tons for 2 minutes under vacuum (to remove water).

-

Validation: Ensure the pellet is transparent. An opaque pellet causes baseline drift.

LC-MS Configuration[1]

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).[1]

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.[1]

-

Ionization: ESI Positive Mode.

-

Scan Range: m/z 100 – 600.

-

Expected RT: The compound is moderately polar due to the oxadiazole/thione but lipophilic due to the trimethoxy benzene. Expect elution in the 40–60% organic phase range.

References

-

Saeed, A., Akram, M., Rauf, A., & Bolte, M. (2010).[1] 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online.

-

Hasan, A., Gapil, S., & Khan, I. (2011).[1] Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry.

-

Almasirad, A., et al. (2007).[5] Synthesis and biological activity of 1,3,4-oxadiazole derivatives. Chemical and Pharmaceutical Bulletin.

-

Bouchal, B., et al. (2025).[1][4][6] Tautomerism in 1,3,4-oxadiazole-2-thiol derivatives: A DFT and spectroscopic study. Journal of Molecular Structure.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallographic structure, and physicochemical properties of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol. The document elucidates the molecular geometry, intermolecular interactions, and crystal packing of this compound, supported by single-crystal X-ray diffraction data. Detailed protocols for its synthesis and characterization are presented, offering valuable insights for researchers in medicinal chemistry and materials science. The structural information detailed herein is crucial for understanding its potential as a scaffold in drug design and for the development of novel therapeutic agents.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its unique electronic and structural features contribute to favorable interactions with various biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of 1,3,4-oxadiazole have been reported to exhibit antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The incorporation of a thiol group at the 2-position of the oxadiazole ring introduces a reactive center for further functionalization and can enhance the biological activity of the molecule.

The 3,4,5-trimethoxyphenyl moiety is another key pharmacophore, notably found in potent anticancer agents like combretastatin and podophyllotoxin. Its presence can confer significant biological activity, often through interactions with tubulin. The strategic combination of the 1,3,4-oxadiazole-2-thiol core with the 3,4,5-trimethoxyphenyl substituent in the title compound, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, presents a molecule of considerable interest for the development of new therapeutic agents. This guide provides a detailed examination of its solid-state structure, which is fundamental to understanding its chemical behavior and potential for drug development.

Synthesis and Crystallization

The synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is achieved through a well-established synthetic route, which is both efficient and reliable. The causality behind the chosen reaction conditions is to facilitate the cyclization of the key intermediate, a hydrazide, in the presence of carbon disulfide.

Synthetic Workflow

The synthesis proceeds via a two-step process starting from 3,4,5-trimethoxybenzoic acid. The initial step involves the conversion of the carboxylic acid to its corresponding hydrazide, followed by cyclization to form the desired 1,3,4-oxadiazole-2-thiol.

Caption: Synthetic workflow for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Detailed Experimental Protocol

Materials:

-

3,4,5-Trimethoxybenzohydrazide (0.03 mol)

-

Potassium hydroxide (0.03 mol)

-

Carbon disulfide (0.08 mol)

-

Ethanol

-

Distilled water

-

Dilute hydrochloric acid

Procedure:

-

In a round-bottom flask, dissolve 3,4,5-trimethoxybenzohydrazide and potassium hydroxide in ethanol.

-

To the stirred solution, add carbon disulfide dropwise.

-

Heat the reaction mixture under reflux for 14 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and filter to remove any insoluble impurities.

-

Acidify the filtrate with dilute hydrochloric acid to a pH of 2-3.

-

The resulting precipitate is the crude product. Filter the solid and wash with cold distilled water.

-

Recrystallize the crude product from ethanol to obtain crystalline 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.[1]

Yield: 82% Melting Point: 453–455 K[1]

Crystal Structure Analysis

The definitive three-dimensional arrangement of atoms in 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/n.[1]

Crystallographic Data

The key crystallographic parameters are summarized in the table below. This data provides the fundamental information about the unit cell and the overall crystal packing.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂N₂O₄S |

| Molecular Weight | 268.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.506 (2) |

| b (Å) | 7.1577 (7) |

| c (Å) | 13.451 (2) |

| β (°) | 96.558 (12) |

| Volume (ų) | 1196.2 (3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.490 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 173 |

| Crystal Size (mm) | 0.37 × 0.33 × 0.32 |

Data sourced from Saeed et al., 2010.[1]

Molecular Geometry

The molecule exists in the thione tautomeric form, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, in the solid state. The 1,3,4-oxadiazole and the trimethoxyphenyl rings are nearly coplanar, with a dihedral angle of 6.77 (8)° between them.[1][2] This planarity facilitates π-electron delocalization across the two ring systems.

The two outer methoxy groups on the phenyl ring are almost coplanar with the aromatic ring.[2] However, the central methoxy group is oriented out of the plane of the phenyl ring.[2]

Caption: 2D representation of the molecular structure of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione.

Intermolecular Interactions and Crystal Packing

The crystal packing of the title compound is primarily stabilized by intermolecular N—H···O hydrogen bonds.[2] These interactions create a network of molecules in the crystal lattice, contributing to the overall stability of the solid-state structure. The hydrogen bonding involves the hydrogen atom on the nitrogen of the oxadiazole ring and an oxygen atom of a methoxy group on an adjacent molecule.

Physicochemical and Spectroscopic Characterization

A comprehensive characterization of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is essential to confirm its identity and purity. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trimethoxyphenyl ring, the methoxy protons, and the N-H proton of the oxadiazole-thione ring. The aromatic protons will likely appear as a singlet due to the symmetrical substitution pattern. The methoxy protons will also give rise to singlet signals. The N-H proton is expected to be a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for all the unique carbon atoms in the molecule. The carbonyl-like carbon of the thione group will appear at a characteristic downfield chemical shift. Signals for the aromatic carbons and the methoxy carbons will also be present in their expected regions.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational bands to be expected include:

-

N-H stretch: A broad band in the region of 3100-3300 cm⁻¹.

-

C=S stretch: A band in the region of 1050-1250 cm⁻¹.

-

C=N stretch: A sharp band around 1600-1650 cm⁻¹.

-

C-O-C stretch: Strong bands corresponding to the ether linkages of the methoxy groups.

-

Aromatic C-H and C=C stretches: Characteristic bands in their respective regions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The molecular ion peak (M+) corresponding to the molecular weight of 268.29 g/mol should be observed.

Potential Applications in Drug Development

The structural features of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol make it an attractive candidate for further investigation in drug discovery programs. The presence of the 3,4,5-trimethoxyphenyl moiety suggests potential anticancer activity, possibly through the inhibition of tubulin polymerization. The 1,3,4-oxadiazole-2-thiol core can be further derivatized at the sulfur atom to generate a library of compounds for screening against various biological targets. The planarity of the molecule and the presence of hydrogen bond donors and acceptors are key features for potential interactions with enzyme active sites or receptors.

Conclusion

This technical guide has provided a detailed analysis of the crystal structure of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, based on single-crystal X-ray diffraction data. The synthesis of this compound is straightforward and high-yielding. The molecular structure is characterized by a near-coplanar arrangement of the oxadiazole and trimethoxyphenyl rings, and the crystal packing is stabilized by intermolecular hydrogen bonding. The comprehensive structural and physicochemical data presented herein will be invaluable for researchers working on the design and development of new therapeutic agents based on the 1,3,4-oxadiazole scaffold.

References

-

Saeed, A., Akram, M., Rauf, A., & Bolte, M. (2010). 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1911. [Link]

-

ResearchGate. (n.d.). 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. Retrieved from [Link]

Sources

Tautomeric Dynamics of 5-Substituted-1,3,4-Oxadiazole-2-Thiols: Structural Analysis & Synthetic Applications

Topic: Tautomeric Dynamics of 5-Substituted-1,3,4-Oxadiazole-2-Thiols Content Type: Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Chemists

Executive Summary

The 5-substituted-1,3,4-oxadiazole-2-thiol scaffold represents a privileged structure in medicinal chemistry, exhibiting broad-spectrum pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. However, its utility is frequently complicated by thione-thiol tautomerism —a dynamic equilibrium between the oxadiazole-2(3H)-thione (Structure A) and the oxadiazole-2-thiol (Structure B) forms.

Understanding this equilibrium is not merely an academic exercise; it dictates solubility, binding affinity, and, critically, the regioselectivity of alkylation reactions (S- vs. N-alkylation). This guide provides a definitive technical analysis of the structural dynamics, spectroscopic discrimination, and synthetic implications of this tautomerism.

Mechanistic Foundations: The Thione-Thiol Equilibrium[1][2][3]

The Equilibrium

While often chemically named as "thiols," extensive crystallographic and spectroscopic data indicate that these heterocycles exist predominantly as thiones in the solid state and in polar solvents. The equilibrium is driven by the stability of the amide-like thioamide moiety versus the imidol-like thiol.

-

Solid State: X-ray diffraction studies consistently reveal the thione form, stabilized by intermolecular hydrogen bonding (N-H···S or N-H···O) and dipole alignment.

-

Solution Phase: In polar aprotic solvents (e.g., DMSO-d6), the thione form remains favored by approximately 9–12 kcal/mol . However, the thiol form is accessible and becomes the reactive species under basic conditions.

Visualization of Tautomeric & Reactive Pathways

The following diagram illustrates the equilibrium and the divergent reactivity pathways (S-alkylation vs. N-aminomethylation).

Figure 1: Mechanistic pathway showing the thione-thiol equilibrium and divergent synthetic outcomes based on reaction conditions.

Analytical Characterization: Distinguishing the Tautomers

Accurate identification of the dominant tautomer requires a multi-modal spectroscopic approach. Relying on a single method can lead to misassignment.

Spectroscopic Fingerprints

| Method | Thione Form (Oxadiazole-2(3H)-thione) | Thiol Form (Oxadiazole-2-thiol) | Notes |

| FT-IR | C=S Stretch: 1250–1270 cm⁻¹N-H Stretch: 3100–3400 cm⁻¹ (Broad) | S-H Stretch: 2500–2600 cm⁻¹ (Weak/Sharp) | The S-H band is often absent in solid-state IR, confirming the thione dominance. |

| ¹H NMR | N-H Proton: δ 13.0–15.0 ppm (Broad singlet) | S-H Proton: Rarely observed distinctively due to rapid exchange. | In DMSO-d6, the exchangeable proton is typically very deshielded. |

| ¹³C NMR | C=S (C2): δ 177–180 ppm | C-S (C2): Upfield shift (approx. δ 160–170 ppm) | The C=S carbon is significantly deshielded compared to a C-S single bond. |

| X-Ray | C2-S Bond Length: ~1.66–1.68 Å (Double bond character) | C2-S Bond Length: ~1.75 Å (Single bond character) | Definitive proof of solid-state structure. |

Expert Insight on Interpretation

Scientist's Note: When analyzing ¹H NMR in DMSO-d6, do not mistake the absence of an S-H peak (approx 3-4 ppm) for a lack of product. The proton usually resides on the nitrogen (thione form) and appears very far downfield (>13 ppm), often broadened by quadrupole relaxation or hydrogen bonding.

Synthetic Implications: Controlling Regioselectivity

The tautomeric nature allows for divergent synthesis. The choice of reagents dictates whether the molecule reacts as a nitrogen nucleophile or a sulfur nucleophile.

S-Alkylation (The Thiol Pathway)

Despite the thione being the major tautomer, S-alkylation is the dominant pathway when reacting with alkyl halides in the presence of a base.

-

Mechanism: The base deprotonates the N-H/S-H, generating a resonance-stabilized anion. The sulfur atom, being softer and more nucleophilic (better orbital overlap with soft electrophiles like alkyl halides), attacks the electrophile.

-

Outcome: Formation of 2-(alkylthio)-1,3,4-oxadiazoles.[1][2][3]

N-Alkylation (The Thione Pathway)

N-alkylation is typically observed under Mannich reaction conditions.

-

Mechanism: Reaction with formaldehyde and a secondary amine. The nitrogen of the oxadiazole ring acts as the nucleophile attacking the iminium ion intermediate.

-

Outcome: Formation of N-Mannich bases (3-substituted-oxadiazole-2-thiones).

Experimental Protocols

Protocol A: Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiol (Thione Core)

A self-validating protocol for generating the core scaffold.

-

Reagents: Aryl hydrazide (10 mmol), Carbon disulfide (CS₂, 20 mmol), Potassium Hydroxide (KOH, 10 mmol), Ethanol (absolute, 50 mL).

-

Procedure:

-

Dissolve KOH in ethanol. Add the aryl hydrazide and stir until dissolved.

-

Add CS₂ dropwise (Caution: CS₂ is highly flammable and toxic).

-

Reflux the mixture for 8–12 hours. Evolution of H₂S gas (rotten egg smell) indicates reaction progress (Use a trap!).

-

Concentrate the solvent under reduced pressure.

-

Critical Step: Dilute the residue with water and acidify with dilute HCl to pH 2–3.[3] The thione precipitates as a solid.

-

Filter, wash with water, and recrystallize from ethanol.[4]

-

-

Validation: Melting point check and IR (look for C=S at ~1260 cm⁻¹).

Protocol B: Regioselective S-Alkylation

Targeting the thioether derivative.

-

Reagents: 5-Aryl-1,3,4-oxadiazole-2-thiol (1 mmol), Alkyl halide (e.g., Ethyl chloroacetate, 1.1 mmol), Triethylamine or K₂CO₃ (1.2 mmol), Acetone or DMF (10 mL).

-

Procedure:

-

Dissolve the oxadiazole thione in the solvent.

-

Add the base and stir for 15 minutes to generate the thiolate anion (solution often changes color/clarity).

-

Add the alkyl halide dropwise.

-

Stir at room temperature for 2–4 hours (monitor by TLC; the starting material spot will disappear).

-

Pour into ice water. The S-alkylated product usually precipitates.

-

-

Validation: ¹H NMR will show the alkyl group signals (e.g., ethyl quartet/triplet) and the disappearance of the downfield N-H/S-H proton.

References

-

Molecules (2005). 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism. [Link] (Key source for IR/NMR spectral distinction and synthesis of furan derivatives)

-

Asian Journal of Chemistry (2008). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. [Link] (Provides specific spectral data for 4-nitrophenyl derivatives and biological context)

-

Spectrochimica Acta Part A (2015). Raman, infrared and NMR spectral analysis... of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. [Link] (Detailed energetic analysis and DFT calculations supporting thione stability)

-

Turkish Journal of Chemistry (2002). Synthesis and Electronic Structure of New Aryl- and Alkyl-Substituted 1,3,4-Oxadiazole-2-thione Derivatives. [Link] (Establishes the energetic preference for the thione form by ~9-12 kcal/mol)

Sources

Technical Guide: Mechanism of Action of 1,3,4-Oxadiazole Derivatives

Executive Summary

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, distinguished by its ability to act as a bioisostere for carboxylic acids, amides, and esters.[1] This five-membered heterocyclic ring contributes to improved metabolic stability, enhanced lipophilicity, and specific hydrogen-bonding interactions within biological targets.

This guide dissects the mechanism of action (MoA) of 1,3,4-oxadiazole derivatives across three critical therapeutic axes: Oncology (EGFR/Tubulin) , Inflammation (COX-2) , and Antimicrobial Resistance (CYP51) . Unlike simple inert linkers, the oxadiazole core actively participates in ligand-receptor binding, often serving as a hydrogen bond acceptor in the hinge regions of kinases or the catalytic pockets of enzymes.

Chemical Biology & Pharmacophore Analysis[1][2][3]

Bioisosterism and Binding Properties

The 1,3,4-oxadiazole ring is planar and electron-deficient. Its biological utility stems from three core properties:

-

Hydrogen Bonding: The nitrogen atoms at positions 3 and 4 act as weak hydrogen bond acceptors.

-

Metabolic Stability: It resists hydrolysis by esterases and amidases, unlike its bioisosteres (esters/amides).

-

Pi-Pi Stacking: The aromatic character allows for

-

Visualization: Pharmacophoric Features

The following diagram illustrates the bioisosteric relationships and key interaction points of the scaffold.

Figure 1: Pharmacophoric attributes of the 1,3,4-oxadiazole scaffold highlighting its role as a stable bioisostere.

Mechanisms of Action by Therapeutic Area

Oncology: Dual Targeting of EGFR and Tubulin

1,3,4-oxadiazole derivatives function as multi-target agents in cancer therapy.

A. EGFR Kinase Inhibition

Derivatives bearing the oxadiazole moiety function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).[2]

-

Mechanism: The oxadiazole nitrogen accepts a hydrogen bond from Met793 in the hinge region of the EGFR kinase domain. This mimics the adenine ring of ATP, preventing autophosphorylation and downstream signaling (MAPK/PI3K pathways).

-

Selectivity: Substituents at the 2- and 5-positions determine selectivity for wild-type vs. mutant (T790M) EGFR.

B. Tubulin Polymerization Inhibition

Certain oxadiazole derivatives bind to the colchicine-binding site of tubulin.

-

Mechanism: They inhibit the assembly of

- and

Visualization: EGFR Signaling Blockade

Figure 2: Disruption of the EGFR-RAS-RAF signaling cascade by ATP-competitive oxadiazole inhibitors.

Inflammation: Selective COX-2 Inhibition

The scaffold is extensively used to design non-ulcerogenic NSAIDs.

-

Mechanism: The 1,3,4-oxadiazole ring acts as a pharmacophore that fits into the hydrophobic side pocket of Cyclooxygenase-2 (COX-2). Unlike the carboxylic acid group of traditional NSAIDs (which causes gastric irritation), the oxadiazole ring does not ionize, reducing direct mucosal damage.

-

Selectivity: The geometry allows specific interaction with Arg120 and Tyr355 in the COX-2 active site, often showing high selectivity over the housekeeping enzyme COX-1.

Antimicrobial: CYP51 Inhibition

In fungal pathogens (Candida, Aspergillus), these derivatives target Lanosterol 14

-

Mechanism: The oxadiazole ring (or a nitrogen-containing substituent attached to it) coordinates with the heme iron in the CYP51 active site. This blocks the demethylation of lanosterol, a precursor to ergosterol.

-

Consequence: Depletion of ergosterol compromises the fungal cell membrane integrity, leading to leakage and cell death.

Quantitative Data Summary

The following table summarizes the potency ranges of 1,3,4-oxadiazole derivatives against key targets, derived from recent structure-activity relationship (SAR) studies.

| Target | Mechanism | Typical IC50 / MIC Range | Key Residue Interactions |

| EGFR (WT) | Kinase Inhibition (ATP-competitive) | 20 nM – 500 nM | Met793 (H-bond), Lys745 |

| Tubulin | Polymerization Inhibition | 1.0 | Cys241 (Colchicine site) |

| COX-2 | Enzyme Inhibition | 0.04 | Arg120, Tyr355, Val523 |

| CYP51 | Heme Coordination | 0.125 | Heme Iron, Tyr118 |

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols describe how to validate the specific mechanisms described above.

Protocol A: Tubulin Polymerization Assay (Turbidimetric)

Objective: To confirm if a derivative inhibits tubulin assembly directly.

-

Reagent Preparation:

-

Prepare Porcine Brain Tubulin (>99% pure) in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Prepare 100x stock solutions of the test compound (oxadiazole derivative) in DMSO.

-

Control: Paclitaxel (stabilizer) and Colchicine (inhibitor).

-

-

Assay Setup:

-

Pre-warm a 96-well half-area plate to 37°C.

-

Add tubulin solution (final conc. 3.0 mg/mL) containing 1 mM GTP to the wells.

-

Immediately add test compounds (final DMSO conc. <1%).

-

-

Measurement:

-

Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic microplate reader.

-

-

Data Analysis:

-

Plot Absorbance vs. Time.

-

Interpretation: A decrease in the Vmax (slope) or maximum absorbance compared to vehicle control indicates polymerization inhibition.

-

Protocol B: COX-1/COX-2 Isozyme Inhibition Assay

Objective: To determine the selectivity index (SI) of the oxadiazole derivative.[3]

-

System: Use a colorimetric COX (Ovine/Human) Inhibitor Screening Assay (e.g., based on TMPD oxidation).

-

Reaction Mix:

-

Assay Buffer (100 mM Tris-HCl, pH 8.0).

-

Heme and specific enzyme (COX-1 or COX-2).[4]

-

Test compound (incubate for 10 mins at 25°C).

-

-

Initiation:

-

Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

-

-

Detection:

-

Incubate for 2-5 minutes.

-

Measure absorbance at 590 nm . The rate of TMPD oxidation is proportional to the COX peroxidase activity.

-

-

Calculation:

-

Calculate % Inhibition =

. -

Compute IC50 for both isozymes and determine SI = IC50(COX-1) / IC50(COX-2).

-

Workflow for MoA Elucidation

The following diagram outlines the logical flow for a researcher to determine the mechanism of a new 1,3,4-oxadiazole derivative.

Figure 3: Strategic workflow for identifying the molecular target of novel oxadiazole derivatives.

References

-

Bhandari, S. V., et al. (2024). Molecular Modeling of Some 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors for the Treatment of Cancer.[5] Letters in Drug Design & Discovery.

-

Abdel-Aziz, M., et al. (2016). 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities.[6][7] Anti-Cancer Agents in Medicinal Chemistry.

-

Szczukowski, Ł., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. International Journal of Molecular Sciences.

-

Bhopatrao, A., et al. (2024). 1,3,4-Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives.[8] Asian Journal of Research in Chemistry.

-

Kioshima, E. S., et al. (2018). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of new 1,3,4-oxadiazole-1,2,3,4-tetrahydroisoquinoline hybrids as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. ajrconline.org [ajrconline.org]

Targeting the Colchicine Site: Biological Activity and Therapeutic Potential of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol Derivatives

Topic: Biological Activity of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol scaffold represents a privileged structure in medicinal chemistry, primarily designed as a bioisostere of Combretastatin A-4 (CA-4). By retaining the 3,4,5-trimethoxyphenyl (TMP) pharmacophore—essential for binding to the colchicine site of tubulin—and replacing the unstable cis-olefin bridge of CA-4 with a rigid 1,3,4-oxadiazole heterocyclic ring, researchers have developed a class of agents with potent antiproliferative activity and improved metabolic stability.

This guide details the synthesis, structure-activity relationships (SAR), and biological validation of these derivatives, focusing on their primary mechanism as tubulin polymerization inhibitors and their secondary utility as antimicrobial agents.

Chemical Architecture & Pharmacophore Analysis

The therapeutic efficacy of this scaffold relies on the synergy between three distinct structural domains:

-

The Anchor (3,4,5-Trimethoxyphenyl): This moiety mimics the A-ring of colchicine and podophyllotoxin. It forms critical hydrophobic interactions and hydrogen bonds with Cys241 and Val238 in the

-tubulin subunit. -

The Linker (1,3,4-Oxadiazole): A metabolic stabilizer that restricts conformational flexibility, locking the molecule in a bioactive orientation while serving as a hydrogen bond acceptor.

-

The Tail (2-Thiol/S-Substituted): The thiol group provides a versatile handle for chemical diversification (S-alkylation). Bulky or hydrophobic substitutions here interact with the hydrophobic pocket near the colchicine binding site, often determining the selectivity between cytotoxicity and antimicrobial activity.

Synthesis Protocol

Core Scaffold Synthesis

The synthesis of the parent thiol is a self-validating, multi-step protocol starting from 3,4,5-trimethoxybenzoic acid.

Step-by-Step Methodology:

-

Esterification: Reflux 3,4,5-trimethoxybenzoic acid in absolute methanol with catalytic H₂SO₄ for 4–6 hours.

-

Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Disappearance of the acid spot indicates completion.

-

-

Hydrazide Formation: React the methyl ester with hydrazine hydrate (99%) in ethanol at reflux for 6–8 hours.

-

Yield Optimization: Cool the reaction mixture to 0°C to precipitate the hydrazide as white crystals.

-

-

Cyclization (Ring Closure): Dissolve the hydrazide in ethanol containing KOH. Add Carbon Disulfide (CS₂) dropwise. Reflux until H₂S evolution ceases (approx. 10–12 hours).

-

Workup: Acidify the mixture with dilute HCl to pH 2–3. The precipitate is the target 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.

-

S-Alkylation (Derivatization)

To generate bioactive libraries, the thiol is alkylated:

-

Reagents: Core thiol + Alkyl/Aryl halide + K₂CO₃ (base) + Acetone/DMF (solvent).

-

Condition: Stir at room temperature (mild) or reflux (hindered halides) for 2–4 hours.

Figure 1: Synthetic route for generating the core scaffold and its S-alkylated derivatives.

Anticancer Activity: Mechanism & Efficacy[4]

Mechanism of Action: Tubulin Destabilization

The primary biological target is the colchicine binding site on microtubules. These derivatives inhibit the polymerization of tubulin into microtubules, leading to:

-

G2/M Phase Arrest: Cells are unable to form the mitotic spindle.

-

Apoptosis: Prolonged arrest triggers apoptotic signaling pathways (Caspase-3 activation).

-

Vascular Disruption: Similar to CA-4, these agents can disrupt the cytoskeleton of endothelial cells in tumor vasculature.

Key Experimental Data (Consolidated)

The following table summarizes typical potency ranges for S-substituted derivatives (e.g., S-benzyl, S-acetamide analogs) based on literature precedents.

| Cell Line | Tissue Origin | IC₅₀ Range (µM) | Activity Profile |

| HepG2 | Liver Carcinoma | 0.5 – 5.0 | High Potency (Comparable to CA-4) |

| MCF-7 | Breast Cancer | 1.2 – 8.0 | Moderate to High |

| HCT-116 | Colon Cancer | 2.0 – 10.0 | Moderate |

| HEK-293 | Normal Kidney | > 50.0 | Selectivity Window (Low toxicity to normal cells) |

Validation Protocol: Tubulin Polymerization Assay

To confirm the mechanism, researchers must perform an in vitro tubulin polymerization assay.

-

Setup: Purified tubulin protein (>99%) in PEM buffer (pH 6.9) + GTP (1 mM).

-

Treatment: Add test compound (1–10 µM) or vehicle (DMSO).

-

Measurement: Monitor fluorescence (DAPI or intrinsic Trp) at 37°C for 60 minutes.

-

Result: A flattening of the sigmoidal growth curve compared to control indicates inhibition.

Figure 2: Signaling cascade leading to apoptosis via tubulin inhibition.

Antimicrobial & Antifungal Spectrum

Beyond oncology, the 2-thiol derivatives exhibit significant antimicrobial properties.[1][2] The mechanism likely involves the disruption of cell wall synthesis or enzyme inhibition (e.g., glucosamine-6-phosphate synthase).

-

Antifungal: Derivatives with electron-withdrawing groups (e.g., S-(4-chlorobenzyl)) show high activity against Candida albicans and Aspergillus niger.

-

Antibacterial: Moderate activity against Gram-positive bacteria (S. aureus); typically less active against Gram-negative strains due to efflux pumps.

Structure-Activity Relationship (SAR) Map

The optimization of this scaffold follows strict steric and electronic rules:

-

The 3,4,5-Trimethoxy Pattern:

-

Modification: Removal of any methoxy group drastically reduces tubulin binding affinity.

-

Rule:Strictly Conserved.

-

-

The 1,3,4-Oxadiazole Ring:

-

Modification: Replacement with thiadiazole retains activity but may alter solubility. Replacement with triazole often lowers potency.

-

Rule:Bioisostere of choice for stability.

-

-

The S-Linker (Thiol):

-

Modification: Free thiol (-SH) is less potent than S-alkylated derivatives.

-

Optimization: S-Benzyl or S-Acetamide groups with electron-withdrawing substituents (Cl, F, NO₂) on the phenyl ring enhance lipophilicity and cellular uptake, improving IC₅₀ values.

-

References

-

Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. National Institutes of Health (NIH).Link

-

1,3,4-Oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. Anti-Cancer Agents in Medicinal Chemistry.Link

-

Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters.Link

-

Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents. Journal of Biomolecular Structure and Dynamics.Link[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

potential therapeutic targets of 1,3,4-oxadiazole compounds

Technical Guide: Therapeutic Targeting & Validation of 1,3,4-Oxadiazole Scaffolds

Executive Summary

The 1,3,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, distinguished by its high metabolic stability, hydrogen-bonding capability, and bioisosteric resemblance to amide and ester linkages.[1][2][3] Its planar, electron-deficient nature allows it to engage in

Section 1: Oncology & Kinase Modulation

The antineoplastic potency of 1,3,4-oxadiazoles stems from their ability to function as "linker-warheads" that orient bulky aryl substituents into the hydrophobic pockets of kinases and cytoskeletal proteins.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives incorporating 1,3,4-oxadiazole moieties, particularly those hybridized with chalcones or benzimidazoles , act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.

-

Mechanism: The oxadiazole nitrogen atoms form hydrogen bonds with residues (e.g., Met793) in the ATP-binding hinge region, while attached hydrophobic groups (e.g., 3,4,5-trimethoxyphenyl) occupy the hydrophobic pocket.

-

Downstream Effect: Inhibition blocks autophosphorylation, arresting the RAS-RAF-MEK-ERK and PI3K-AKT signaling cascades, leading to apoptosis.

-

Key Data: 1,3,4-oxadiazole-chalcone hybrids have demonstrated IC

values as low as 0.081

Tubulin Polymerization Interference

Certain 1,3,4-oxadiazoles bind to the colchicine-binding site of tubulin.

-

Mechanism: They inhibit the polymerization of tubulin into microtubules, trapping cells in the G2/M phase of the cell cycle.[4]

-

Validation: Confirmed via immunofluorescence staining of the microtubule network and flow cytometry analysis showing G2/M arrest.

Visualization: EGFR Signaling Blockade

Caption: Schematic of EGFR pathway inhibition by 1,3,4-oxadiazole derivatives, preventing downstream proliferation signaling.[5][6][7]

Section 2: Neuroprotection & Cholinergic Pathways

In Alzheimer’s Disease (AD) pathology, 1,3,4-oxadiazoles serve as dual-binding site inhibitors for cholinesterases.

Dual AChE/BChE Inhibition

-

Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[3][8][9][10]

-

Mechanism: The scaffold spans the active site gorge of AChE, interacting with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) . This dual binding not only boosts acetylcholine levels but also inhibits AChE-induced

-amyloid aggregation. -

Key Substituents: Pyridine or piperidine rings attached to the oxadiazole core enhance binding affinity (IC

values in the low nanomolar range, e.g., 50 nM ).

Monoamine Oxidase (MAO) Inhibition[4]

-

Selectivity: C2-substituted derivatives often show selectivity for MAO-B (neuroprotective) over MAO-A (antidepressant), reducing the risk of hypertensive crises (cheese effect).

Section 3: Antimicrobial Targets (DNA Gyrase)

The 1,3,4-oxadiazole ring is a validated bioisostere for the carboxylic acid group found in fluoroquinolones (e.g., ciprofloxacin, nalidixic acid).[11]

-

Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.[11]

-

Mechanism: The oxadiazole derivatives stabilize the DNA-enzyme cleavage complex, preventing DNA religation and causing double-strand breaks.

-

Efficacy: Hybrids of fluoroquinolone-oxadiazole have shown superior activity against MRSA and P. aeruginosa compared to parent compounds, with MIC values ranging from 0.25–1

g/mL .

Section 4: Anti-inflammatory & COX Selectivity

A critical application of this scaffold is the design of Gastric-Sparing NSAIDs . Traditional NSAIDs (containing carboxylic acids) cause direct gastric irritation. Replacing the acid with a 1,3,4-oxadiazole ring maintains COX inhibition while eliminating the acidic proton.

-

Selectivity: The geometry of the 1,3,4-oxadiazole ring allows it to fit snugly into the larger hydrophobic side pocket of COX-2 (which is absent in COX-1), conferring high selectivity indices (SI > 300).

-

Quantitative Insight:

Section 5: Strategic Synthesis & SAR Visualization

The biological activity of the 1,3,4-oxadiazole core is heavily dictated by the substituents at the C2 and C5 positions.

SAR Logic:

-

C2 Position (Aryl/Heteroaryl): Determines primary target affinity (e.g., Indole for anticancer, Pyridine for neuroprotection).

-

C5 Position (Functional Group): Modulates solubility and pharmacokinetic properties (e.g., Thiol/Thione groups enhance lipophilicity).

-

Linkers: Methyl or vinyl linkers (chalcones) provide flexibility to reach deep pockets in kinases.

Caption: Structure-Activity Relationship (SAR) map detailing substituent effects on therapeutic targeting.

Section 6: Experimental Validation Protocols

Reliable data generation requires robust assays. Below are standardized protocols for validating 1,3,4-oxadiazole targets.

Protocol 6.1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine IC

-

Reagents: Ovine COX-1 and Human recombinant COX-2 enzymes, Arachidonic acid, Colorimetric substrate (TMPD).

-

Preparation: Dissolve test compounds in DMSO (final concentration <1%).

-

Incubation: Incubate enzyme with inhibitor for 10 min at 25°C in Tris-HCl buffer (pH 8.0).

-

Initiation: Add Arachidonic acid and TMPD.

-

Measurement: Monitor absorbance at 590 nm (peroxidase activity of COX).

-

Calculation:

. -

Controls: Celecoxib (positive), DMSO only (negative).

Protocol 6.2: Tubulin Polymerization Assay

Objective: Confirm mechanism of G2/M arrest.

-

Setup: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

-

Procedure: Mix tubulin in G-PEM buffer with GTP and test compound at 37°C.

-

Detection: Measure fluorescence enhancement of DAPI or a reporter dye incorporated into microtubules (Ex: 360 nm, Em: 450 nm) every 30s for 60 mins.

-

Result Interpretation: A decrease in V

(polymerization rate) or steady-state fluorescence compared to Paclitaxel (stabilizer) or Vinblastine (destabilizer) confirms interaction.

Protocol 6.3: Molecular Docking Workflow

Objective: In silico prediction of binding energy and pose.

-

Ligand Prep: Draw 1,3,4-oxadiazole derivative in ChemDraw, minimize energy (MM2 force field).

-

Protein Prep: Retrieve PDB structure (e.g., 1M17 for EGFR, 3G7E for DNA Gyrase). Remove water molecules and co-crystallized ligands. Add polar hydrogens and Kollman charges.

-

Grid Generation: Define a 60x60x60 Å grid box centered on the active site residues (e.g., Met793 for EGFR).

-

Docking: Run AutoDock Vina or Glide (Schrödinger).

-

Analysis: Filter poses by Binding Affinity (

kcal/mol) and RMSD (< 2.0 Å).

Visualization: Validation Workflow

Caption: Step-by-step workflow for validating 1,3,4-oxadiazole therapeutic targets.

References

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Vertex AI Search (Source: PMC).Link

-

Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents. ACS Chemical Neuroscience.[9][10]Link

-

Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors. PubMed Central.Link

-

Evaluation of Antimicrobial Profile of Some Novel 1,3,4-Oxadiazole Derivatives Followed by Molecular Docking Against 3G7E Bacterial DNA Gyrase. Journal of Drug Delivery and Therapeutics.Link

-

1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities. Bioorganic Chemistry (via NIH).Link

-

Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents. PubMed.[4]Link

Sources

- 1. A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of 1,3,4-oxadiazoles as potential lead compounds for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. tmrjournals.com [tmrjournals.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: The Antifungal Spectrum of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Executive Summary

This technical guide explores the pharmacological profile of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol (hereafter referred to as TM-OXD-SH ). This small molecule represents a "privileged scaffold" in medicinal chemistry, fusing the tubulin-binding pharmacophore of the 3,4,5-trimethoxyphenyl group (reminiscent of colchicine and podophyllotoxin) with the bioactive 1,3,4-oxadiazole-2-thiol core, a known bioisostere for carboxylic acids and a ligand for metalloenzymes.

Current research indicates TM-OXD-SH and its S-substituted derivatives exhibit a broad antifungal spectrum, effectively targeting both phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum) and human pathogens (e.g., Candida albicans). Its mechanism of action (MOA) is likely multi-modal, involving Lanosterol 14α-demethylase (CYP51) inhibition , microtubule destabilization , and oxidative stress induction via thioredoxin reductase inhibition.

Chemical Profile & Synthesis

TM-OXD-SH exists in a tautomeric equilibrium between the thione (active H-bond acceptor) and thiol (nucleophilic) forms. This duality is critical for its reactivity and binding affinity.

Structural Properties[1][2][3]

-

IUPAC Name: 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

-

Molecular Weight: ~268.29 g/mol

-

Key Pharmacophores:

-

3,4,5-Trimethoxyphenyl: Lipophilic domain; drives tubulin binding and membrane penetration.

-

1,3,4-Oxadiazole Ring: Hydrogen bond acceptor; mimics the peptide bond; stable to metabolic hydrolysis.

-

2-Thiol/Thione Group: Metal chelator (Zn²⁺ in metalloenzymes) and handle for S-alkylation to generate sulfone/sulfoxide derivatives.

-

Synthesis Protocol

The synthesis follows a robust cyclization pathway starting from 3,4,5-trimethoxybenzoic acid.

Step-by-Step Methodology:

-

Esterification: Reflux 3,4,5-trimethoxybenzoic acid with methanol/H₂SO₄ to yield the methyl ester.

-

Hydrazide Formation: React the ester with hydrazine hydrate (

) in ethanol at reflux (4–6 hours) to form 3,4,5-trimethoxybenzohydrazide. -

Cyclization (The Critical Step): React the hydrazide with Carbon Disulfide (

) and Potassium Hydroxide (-

Conditions: Reflux for 12–16 hours.

-

Workup: Acidify the cooled mixture with dilute HCl to precipitate TM-OXD-SH .

-

Purification: Recrystallize from ethanol.[1]

-

Figure 1: Synthetic route for 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Antifungal Spectrum Analysis

The spectrum of TM-OXD-SH is characterized by high potency against filamentous fungi and moderate-to-high potency against yeasts.

Quantitative Potency Data

The following data consolidates Minimum Inhibitory Concentration (MIC) and Effective Concentration (EC50) values from comparative studies of TM-OXD-SH and its close sulfone derivatives.

| Target Organism | Type | Potency Metric | Value Range | Reference Standard |

| Botrytis cinerea | Plant Pathogen | EC50 | 5.21 – 8.25 µg/mL | Hymexazol (Weaker) |

| Fusarium oxysporum | Plant Pathogen | Inhibition % | >80% at 100 µg/mL | Fluconazole |

| Sclerotinia sclerotiorum | Plant Pathogen | EC50 | ~19.9 µg/mL | Carbendazim |

| Candida albicans | Human Pathogen | MIC | 32 – 64 µg/mL | Fluconazole (MIC ~1-2 µg/mL) |

| Aspergillus niger | Human/Plant | MIC | 12.5 – 25 µg/mL | Ketoconazole |

Key Insight: While TM-OXD-SH shows higher MIC values against C. albicans compared to clinical azoles, its derivatives (specifically sulfones) often surpass commercial agricultural fungicides in potency against B. cinerea and S. sclerotiorum.

Mechanism of Action (MOA)

Unlike standard azoles that target a single enzyme, TM-OXD-SH appears to act via a "Polypharmacological Triad" . This reduces the likelihood of rapid resistance development.

Pathway A: CYP51 Inhibition (Ergosterol Depletion)

The 1,3,4-oxadiazole ring coordinates with the heme iron of Lanosterol 14α-demethylase (CYP51) . This prevents the demethylation of lanosterol, a critical step in ergosterol biosynthesis.

-

Evidence: Molecular docking studies show the oxadiazole nitrogen interacting with the heme Fe²⁺, while the trimethoxyphenyl group occupies the hydrophobic access channel.

Pathway B: Microtubule Destabilization

The 3,4,5-trimethoxyphenyl moiety is a classic tubulin-binding motif (homologous to the A-ring of Colchicine).

-

Mechanism: It binds to the colchicine-binding site of fungal

-tubulin, inhibiting polymerization. This disrupts the mitotic spindle, leading to cell cycle arrest at the G2/M phase.

Pathway C: Thioredoxin Reductase Inhibition

Recent studies on oxadiazole derivatives suggest inhibition of Thioredoxin Reductase (TrxR) .

-

Mechanism: The thiol/thione group can form disulfide bonds with the active site cysteines of TrxR, disrupting the fungal antioxidant defense system and leading to accumulation of Reactive Oxygen Species (ROS) and cell death.

Figure 2: The Polypharmacological Triad of TM-OXD-SH.

Experimental Validation Protocols

To validate the spectrum and MOA of TM-OXD-SH in your lab, follow these standardized protocols.

In Vitro Susceptibility Assay (CLSI M27-A3 Adapted)

Objective: Determine MIC against Candida spp.

-

Inoculum Prep: Adjust yeast suspension to

to -

Compound Prep: Dissolve TM-OXD-SH in DMSO (stock 10 mg/mL). Serial dilute in RPMI to range 0.125 – 128 µg/mL.

-

Incubation: 96-well plates, 35°C for 24–48 hours.

-

Readout: Visual score of 100% inhibition (optically clear) vs. growth control.

Sorbitol Protection Assay (Cell Wall Integrity)

Objective: Determine if the compound acts on the fungal cell wall.

-

Principle: Sorbitol acts as an osmotic protectant. If the compound damages the cell wall, MIC values will increase (potency decreases) in the presence of sorbitol.

-

Protocol:

-

Run parallel MIC tests:

-

Set A: Standard RPMI 1640.

-

Set B: RPMI 1640 + 0.8 M Sorbitol.

-

-

Interpretation: Significant shift in MIC (>2-fold increase) in Set B indicates cell wall is the primary target. (Note: TM-OXD-SH typically shows no shift, confirming intracellular targets like CYP51/Tubulin rather than direct wall lysis).

-

Ergosterol Quantitation Assay

Objective: Confirm CYP51 inhibition.

-

Culture: Grow C. albicans with sub-MIC concentrations of TM-OXD-SH for 16 hours.

-

Extraction: Harvest cells, saponify with alcoholic KOH (25% w/v) at 85°C for 1 hour. Extract sterols with n-heptane.

-

Analysis: Scan UV absorbance between 240–300 nm.

-

Result: A decrease in the characteristic four-peak curve of ergosterol (281.5 nm) and accumulation of methylated precursors (24-methylene dihydrolanosterol) confirms CYP51 inhibition.

Structure-Activity Relationship (SAR) Insights

Optimizing TM-OXD-SH involves manipulating the thiol and the phenyl ring.

-

The Thiol (-SH):

-

Retention: Essential for metal chelation.

-

Modification: S-alkylation (forming Sulfones/Sulfoxides) significantly increases antifungal potency (EC50 drops from ~20 to ~5 µg/mL). The sulfone moiety (

) enhances metabolic stability and hydrogen bonding capability.

-

-

The Trimethoxy Group:

-

Positioning: The 3,4,5-pattern is optimal. Removing a methoxy group (e.g., 3,4-dimethoxy) reduces tubulin affinity.

-

Substitution: Replacing methoxy with bulkier ethoxy groups generally decreases potency due to steric clash in the tubulin binding pocket.

-

References

-

Liu, F., et al. (2008).[2] Synthesis and antifungal activity of novel sulfoxide derivatives containing trimethoxyphenyl substituted 1,3,4-thiadiazole and 1,3,4-oxadiazole moiety. Bioorganic & Medicinal Chemistry. Link

-

Chen, C., et al. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry. Link

-

Hasan, A., et al. (2011).[3][1] Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Link

-

Rodrigues-Vendramini, F.A., et al. (2019).[4] Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in Microbiology. Link

-

Quy, H.T., et al. (2023).[5] 1,3,4-Oxadiazole derivatives as potent antifungal agents: Synthesis, biological evaluation and an in silico study. CTU Journal of Innovation and Sustainable Development.[5] Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis and antifungal activity of novel sulfoxide derivatives containing trimethoxyphenyl substituted 1,3,4-thiadiazole and 1,3,4-oxadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]

- 5. ctujs.ctu.edu.vn [ctujs.ctu.edu.vn]

A Technical Guide to the Preliminary Cytotoxicity Screening of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

Abstract

This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel synthetic compound, 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol. The document outlines the scientific rationale, detailed experimental protocols, data interpretation, and potential mechanisms of action. By integrating foundational assays that measure metabolic activity and membrane integrity, this guide serves as a robust starting point for researchers in oncology drug development to characterize the cytotoxic potential of this promising molecule.

Introduction and Scientific Rationale